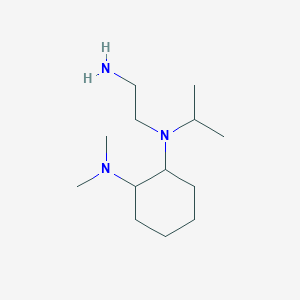

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

CAS No.: 1353965-54-4

Cat. No.: VC8233197

Molecular Formula: C13H29N3

Molecular Weight: 227.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353965-54-4 |

|---|---|

| Molecular Formula | C13H29N3 |

| Molecular Weight | 227.39 g/mol |

| IUPAC Name | 2-N-(2-aminoethyl)-1-N,1-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine |

| Standard InChI | InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-8-6-5-7-12(13)15(3)4/h11-13H,5-10,14H2,1-4H3 |

| Standard InChI Key | VCQRHQPOPDTDMB-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCN)C1CCCCC1N(C)C |

| Canonical SMILES | CC(C)N(CCN)C1CCCCC1N(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine consists of a cyclohexane ring substituted at the 1- and 2-positions with distinct amine groups:

-

Position 1: A tertiary amine bearing an isopropyl () and two methyl () groups.

-

Position 2: A secondary amine linked to a 2-aminoethyl () chain.

This configuration creates significant steric hindrance, influencing reactivity and interaction with biological targets .

Table 1: Key Identifiers

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step alkylation strategy:

-

Cyclohexane Functionalization:

-

Aminoethyl Attachment:

Critical Reaction Parameters:

-

Temperature: 0–5°C for alkylation to minimize side reactions.

-

Solvent System: Ethanol/water (9:1) for optimal solubility .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency. Key challenges include controlling exothermic reactions during alkylation and ensuring high purity (>98%) for pharmaceutical applications .

Physicochemical Properties

Acidity/Basicity

-

pKa Values:

Applications in Research and Industry

Coordination Chemistry

The compound serves as a polydentate ligand for transition metals (e.g., Cu(II), Ni(II)):

-

Stability Constants: Log K values of 8.2–9.5 for Cu(II) complexes, outperforming simpler diamines like ethylenediamine .

-

Catalysis: Enhances activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing metal centers .

Pharmaceutical Intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume